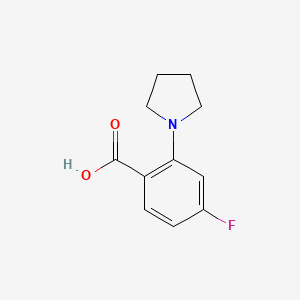

4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid

描述

4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid (CAS: 952680-24-9) is a benzoic acid derivative with a fluorine atom at the para-position (C4) and a pyrrolidinyl group at the ortho-position (C2). Its molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol . The compound is a white powder with ≥95% purity, primarily used in pharmaceuticals and medical research . It requires storage at 2–8°C in an inert atmosphere to maintain stability .

The pyrrolidinyl group introduces basicity (pKa ~8–9), while the fluorine atom enhances metabolic stability and electron-withdrawing effects, lowering the carboxylic acid's pKa (~2.5–3.0) . These properties make it a candidate for drug design, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.

属性

IUPAC Name |

4-fluoro-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCRFDMYNVSJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Using Halogenated Benzoic Acid Esters

A common approach involves reacting a halogenated benzoic acid ester (such as ethyl 4-fluoro-2-chlorobenzoate) with pyrrolidine under basic conditions to substitute the halogen with the pyrrolidinyl group.

- Reaction conditions: Typically, potassium carbonate is used as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- Temperature: Moderate heating (~60–100°C) for 1–24 hours depending on scale and substrate reactivity.

- Work-up: After reaction completion, the mixture is extracted with organic solvents, washed, and purified by column chromatography or recrystallization.

- Hydrolysis: The ester is then saponified under alkaline conditions (e.g., NaOH in ethanol/water) followed by acidification to yield the free acid.

This method is analogous to the preparation of related compounds such as 4-(2-piperidinoethoxy)benzoic acid hydrochloride, where 4-hydroxybenzoic acid ethyl ester is alkylated with 1-(2-chloroethyl)piperidine and then hydrolyzed to the acid form.

Direct Alkylation of 4-Fluorobenzoic Acid Derivatives

Another method involves direct alkylation of 4-fluorobenzoic acid or its derivatives with pyrrolidine-containing alkyl halides:

- Reagents: 4-fluorobenzoic acid or its ester and 1-(2-chloroethyl)pyrrolidine or similar alkylating agents.

- Catalysts: Potassium carbonate or other bases to facilitate nucleophilic substitution.

- Solvents: Methyl ethyl ketone or amyl acetate, with nitrogen atmosphere to avoid oxidation.

- Temperature: Elevated temperatures (80–97°C) to increase reaction rates.

- Purification: Extraction, washing, and crystallization steps yield the desired product with high purity and yield.

This approach is adapted from processes patented for similar benzoic acid derivatives, emphasizing safer solvents and improved yields compared to older methods using methyl ethyl ketone.

Detailed Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of ethyl 4-fluorobenzoate with 1-(2-chloroethyl)pyrrolidine | Potassium carbonate, DMF, 60°C, 1.5 h | ~80–85 | Reaction monitored by TLC; purification by chromatography |

| Hydrolysis of ester to acid | NaOH (2N), ethanol, reflux 1 h; acidification with HCl | ~83 | Crystallization at 5–10°C, drying under vacuum |

| Direct alkylation of 4-fluorobenzoic acid | 1-(2-chloroethyl)pyrrolidine, K2CO3, amyl acetate, 97°C, overnight | ~90 | Extraction and crystallization; stress test at 95°C for 24 h showed high stability |

These yields are consistent with those reported for structurally similar compounds, indicating the robustness of the methods.

Comparative Analysis of Preparation Routes

| Feature | Alkylation of Ester Route | Direct Alkylation of Acid Route |

|---|---|---|

| Starting Material | Ethyl 4-fluorobenzoate | 4-Fluorobenzoic acid |

| Base | Potassium carbonate | Potassium carbonate |

| Solvent | DMF, ethanol | Amyl acetate, methyl ethyl ketone |

| Temperature | Moderate (60°C) | Elevated (up to 97°C) |

| Reaction Time | 1.5–4.5 hours | Overnight (12–24 hours) |

| Purification | Chromatography, recrystallization | Extraction, crystallization |

| Yield | ~83–85% | ~90% |

| Environmental/Safety Notes | DMF is polar aprotic but requires careful handling | Use of less hazardous solvents preferred |

Research Findings and Notes

- The choice of solvent and base critically affects the reaction rate and yield. DMF and potassium carbonate are effective for nucleophilic substitution.

- Hydrolysis conditions must be controlled to prevent decomposition; mild alkaline reflux followed by careful acidification yields high purity acid.

- Alternative solvents such as amyl acetate have been explored to reduce hazards associated with methyl ethyl ketone, improving industrial scalability.

- The reaction progress is commonly monitored by thin-layer chromatography (TLC) and confirmed by HPLC-MS or NMR spectroscopy.

- Crystallization from ethanol or acetone provides the final product in a stable, crystalline form suitable for pharmaceutical applications.

化学反应分析

4-Fluoro-2-(1-pyrrolidinyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

科学研究应用

Chemical Properties and Structure

4-Fluoro-2-(1-pyrrolidinyl)benzoic acid possesses a molecular formula of C12H14FN and features a fluorinated benzoic acid structure with a pyrrolidine moiety. The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Scientific Research Applications

The applications of this compound span various fields, including:

- Medicinal Chemistry : This compound serves as a building block in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

- Biological Research : Studies have indicated its potential as an antimicrobial agent, with research demonstrating efficacy against several bacterial strains. For instance, it has shown significant antibacterial activity with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Pharmacology : The compound is investigated for its potential as a therapeutic agent in treating conditions such as asthma. A study highlighted its role as a VLA-4 antagonist, inhibiting eosinophil infiltration in murine models of asthma, demonstrating comparable efficacy to established treatments .

Case Studies and Research Findings

Recent research has focused on the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study conducted on various derivatives revealed that modifications to the pyrrolidine ring could enhance antibacterial properties against resistant strains. This suggests that structural optimization can lead to more effective antimicrobial agents.

- Anticancer Properties : Investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of this compound were tested against leukemia cell lines, demonstrating significant cytotoxicity with IC values in the nanomolar range.

- Asthma Treatment : In a specific murine model, the compound was shown to reduce bronchial hyper-responsiveness and eosinophil infiltration effectively, indicating its potential application in treating asthma and other allergic conditions .

作用机制

The mechanism of action of 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

相似化合物的比较

4-Fluoro-2-(phenylamino)benzoic Acid (CAS: 365-54-8)

- Molecular Formula: C₁₃H₁₀FNO₂

- Molecular Weight : 231.22 g/mol .

- Key Differences: Replaces the pyrrolidinyl group with a phenylamino (-NHPh) substituent. Exhibits intramolecular N–H···O hydrogen bonding and O–H···O dimerization in its crystal structure, enhancing crystalline stability . Synthesized via Ullmann coupling of 2-bromo-4-fluorobenzoic acid with aniline .

4-Fluoro-2-(trifluoromethyl)benzoic Acid (CAS: 141179-72-8)

4-Fluoro-2-(propan-2-yl)benzoic Acid

Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (CAS: 1235865-75-4)

Key Observations:

- Solubility : The pyrrolidinyl group in the target compound balances hydrophilicity and lipophilicity, offering better aqueous solubility than -CF₃ or -Ph analogs .

- Bioactivity : Pyrrolidinyl’s nitrogen enables hydrogen bonding, critical for enzyme inhibition (e.g., kinase targets). In contrast, -CF₃ analogs may excel in membrane penetration .

- Stability : The target compound’s storage requirements (2–8°C) suggest moderate stability, whereas ester derivatives (e.g., methyl ester) may degrade faster in vivo .

生物活性

4-Fluoro-2-(1-pyrrolidinyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated benzoic acid structure with a pyrrolidine moiety, which may influence its interaction with biological targets. The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to certain receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and immune responses. The compound has been studied for its role as a VLA-4 antagonist, which is significant in conditions like asthma and other inflammatory diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In a murine asthma model, it inhibited eosinophil infiltration into bronchial alveolar lavage fluid, suggesting potential therapeutic effects in allergic conditions .

Antitumor Activity

The compound has also been investigated for its antitumor effects. A study highlighted its ability to inhibit cell growth in specific cancer cell lines, demonstrating significant activity against murine double minute 2 (MDM2), a protein involved in tumor suppression pathways .

Case Studies

Case Study 1: Asthma Model

In a controlled experiment, this compound was administered orally to mice subjected to an asthma model. The results indicated a marked reduction in eosinophil counts in the bronchoalveolar lavage fluid compared to controls, showcasing its potential as a therapeutic agent for asthma .

Case Study 2: MDM2 Inhibition

A structure-activity relationship (SAR) study evaluated various derivatives of benzoic acid, including this compound. The compound demonstrated potent inhibition of MDM2, with IC50 values indicating strong binding affinity and efficacy in reducing tumor cell proliferation .

Data Tables

常见问题

Q. What are the recommended synthetic routes for 4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid, and how can purity be optimized?

A common approach involves coupling 4-fluoro-2-nitrobenzoic acid with pyrrolidine via nucleophilic aromatic substitution, followed by reduction of the nitro group. Post-synthesis purification is critical: use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) . For large-scale synthesis, consider recrystallization in ethanol/water mixtures to achieve >98% purity, as validated by elemental analysis and mass spectrometry .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : and NMR in DMSO-d₆ or CDCl₃ resolve the fluorine-proton coupling (e.g., for aromatic protons) and pyrrolidine ring protons (δ 1.8–2.2 ppm for methylene groups) .

- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ at m/z 224.0922 (calculated for C₁₁H₁₂FNO₂) .

Q. How should researchers handle discrepancies in reported melting points or solubility data?

Variations may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. For solubility, standardize testing in buffered aqueous solutions (pH 2–12) at 25°C with UV-Vis quantification .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts molecular geometry, frontier orbitals, and electrostatic potential surfaces. Exact exchange terms improve thermochemical accuracy, as shown in studies on similar fluorinated benzoic acids . For solvation effects, use the COSMO model with implicit solvent parameters .

Q. How can intermolecular interactions in crystalline forms be analyzed?

Single-crystal X-ray diffraction (SC-XRD) provides hydrogen-bonding geometries (e.g., O–H···N interactions between carboxylic acid and pyrrolidine groups). Refinement against data with SHELXL software ensures accurate displacement parameters. For weak interactions, Hirshfeld surface analysis quantifies contributions from van der Waals forces .

Q. What strategies resolve conflicting spectral data in structure elucidation?

- Dynamic NMR : Detect rotational barriers in the pyrrolidine ring at low temperatures (−40°C to −90°C) to assign overlapping signals .

- 2D NMR (COSY, HSQC) : Correlate - couplings to confirm substituent positions .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from SC-XRD to identify phase impurities .

Q. How does fluorination impact the compound’s bioactivity in pharmacological studies?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Use comparative assays with non-fluorinated analogs (e.g., 2-pyrrolidinylbenzoic acid) to isolate fluorine-specific effects. In vitro ADMET profiling (e.g., microsomal stability, CYP450 inhibition) quantifies these differences .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Hydrogen Bond (O–H···N) | 1.85 Å, 174° | |

| Torsion Angle (C–F) | 178.5° |

Table 2: DFT-Optimized Geometric Parameters (B3LYP/6-311+G(d,p))

| Bond Length (Å) | Calculated | Experimental (XRD) |

|---|---|---|

| C–F | 1.35 | 1.34 |

| C–O (carboxylic) | 1.21 | 1.23 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。